N-(2-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a naphthalen-1-yl group and at position 4 with a sulfanyl-linked acetamide moiety bearing a 2-chlorophenyl group. Its molecular formula is C₂₅H₁₇ClN₄OS (MW: 469.95 g/mol). The structural complexity arises from the fusion of aromatic systems (naphthalene and pyrazolo-pyrazine) and the sulfanyl-acetamide bridge, which may confer unique electronic and steric properties for biological or material applications .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4OS/c25-19-10-3-4-11-20(19)27-23(30)15-31-24-22-14-21(28-29(22)13-12-26-24)18-9-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBVKOLJUFHLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound that belongs to a class of pyrazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chlorophenyl group and a naphthalenyl-pyrazolo moiety linked by a sulfanyl group, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in cancer cell proliferation. The pyrazole moiety has been shown to possess pharmacological potential by modulating enzyme activities and influencing cell signaling pathways, which are critical in cancer progression and metastasis .
Anticancer Properties
Several studies have investigated the anticancer activity of pyrazole derivatives similar to this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In particular, it showed promising results against HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma) cell lines. The IC50 values for these cell lines were notably lower than those for standard chemotherapy agents like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific functional groups significantly influences the biological activity of pyrazole derivatives. For example:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or reduce cytotoxic effects against different cancer cell lines.
- Chlorine Substitution : The presence of chlorine in the phenyl ring has been linked to increased potency against certain targets .
Case Studies
- Case Study 1 : A study evaluated a series of pyrazole derivatives including this compound against multiple cancer types. The findings indicated a strong correlation between structural modifications and anticancer efficacy, highlighting the potential for further development as a therapeutic agent .
- Case Study 2 : Computational docking studies revealed that this compound could effectively bind to the active sites of key receptors involved in tumor growth, suggesting a mechanism through which it may exert its anticancer effects .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(2-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit promising anticancer properties. The pyrazolo[1,5-a]pyrazine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
2. Neurological Disorders
The compound has potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research into similar compounds has demonstrated neuroprotective effects, suggesting that this compound may modulate pathways involved in neurodegeneration .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining pyrazolo[1,5-a]pyrazines, researchers found that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests a strong potential for development into therapeutic agents .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of related compounds showed that they could significantly reduce oxidative stress markers in neuronal cultures. These findings imply that this compound might offer similar protective benefits against neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Analogs
N-(4-Bromo-2-Fluorophenyl) Derivative (C₂₄H₁₆BrFN₄OS)
- Key Differences : The phenyl ring substituent is 4-bromo-2-fluorophenyl instead of 2-chlorophenyl.
- Impact : Bromine’s larger atomic radius and fluorine’s electronegativity may alter binding interactions in biological targets. The molecular weight increases to 507.38 g/mol , suggesting higher lipophilicity .
N-(5-Chloro-2-Methylphenyl) Derivative (C₂₅H₁₉ClN₄OS)
- Key Differences : The phenyl group has a 5-chloro-2-methyl substitution.
- The chlorine position (meta vs. ortho) may influence aromatic stacking interactions .
N-(4-Acetylphenyl) Derivative (C₂₆H₂₀N₄O₂S)
Core Heterocycle Variations
Pyrazolo[1,5-a]Pyrimidine-Based Analog
- Example : N-(2-Bromo-4-Methylphenyl)-2-(5-Methyl-2-Phenylpyrazolo[1,5-a]Pyrimidin-7-yl)Acetamide (C₂₃H₂₀BrN₅O)
- Key Differences : Pyrimidine replaces pyrazine in the core.
Triazole-Based Analog
- Example : N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (C₂₁H₁₈ClN₄O₂)
- Key Differences : A triazole ring replaces the pyrazolo-pyrazine core.
- Impact : Triazoles are more flexible and may engage in different dipole interactions. The naphthalen-1-yloxy group introduces an ether linkage instead of direct aryl substitution .
Sulfanyl Linker Modifications
N-(3-(Methylsulfanyl)Phenyl) Derivative (C₂₃H₁₈ClN₄OS₂)
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data Highlights
Research Findings and Implications
- Electronic Effects: Electron-withdrawing groups (e.g., –Cl, –NO₂) on the phenyl ring enhance dipole interactions but may reduce solubility.
- Core Flexibility : Pyrazolo-pyrazine cores exhibit rigid planar structures, favoring intercalation in biological targets, whereas triazole-based analogs offer conformational flexibility for adaptive binding .
- Synthetic Accessibility : Click chemistry (e.g., 1,3-dipolar cycloaddition) is a common method for triazole derivatives , while Suzuki-Miyaura couplings may be employed for pyrazolo-pyrazine systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
